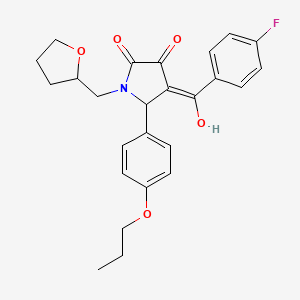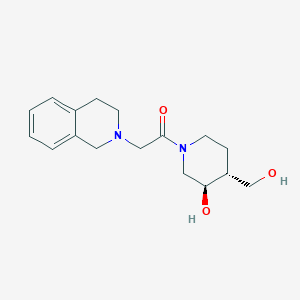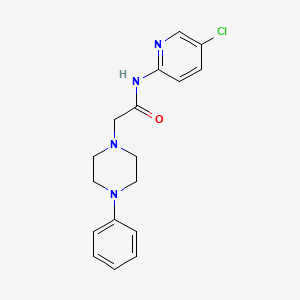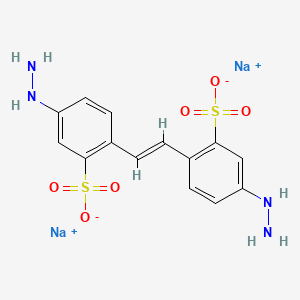
1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies. Therefore, the inhibition of BTK has emerged as a promising strategy for the treatment of such malignancies.
作用機序
The mechanism of action of 1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide involves the inhibition of BTK. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibiting BTK with this compound blocks this signaling cascade, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects. In preclinical studies, it has been shown to inhibit BTK activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in B-cell malignancies. In addition, it has also been shown to have immunomodulatory effects, leading to the activation of T-cells and natural killer cells.
実験室実験の利点と制限
The advantages of using 1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide in lab experiments include its selectivity for BTK, its potency, and its ability to induce apoptosis in B-cell malignancies. However, its limitations include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
将来の方向性
There are several future directions for the development of 1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide. These include:
1. Optimization of pharmacokinetic properties to improve its efficacy and reduce toxicity.
2. Evaluation of its efficacy in combination with other targeted therapies and chemotherapy.
3. Investigation of its potential use in other B-cell malignancies and autoimmune diseases.
4. Development of biomarkers to identify patients who are most likely to benefit from treatment with this compound.
5. Exploration of its potential use in combination with immunotherapy to enhance anti-tumor immune responses.
In conclusion, this compound is a promising compound with potential therapeutic applications in B-cell malignancies. Its inhibition of BTK has shown efficacy in preclinical models and warrants further investigation in clinical trials. The future directions for its development include optimization of pharmacokinetic properties, evaluation of its efficacy in combination with other therapies, and exploration of its potential use in other diseases.
合成法
The synthesis of 1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been described in the literature. The synthesis involves the reaction of 2-amino-5-cyclohexyl-1,3,4-thiadiazole with acetic anhydride to obtain 2-acetamido-5-cyclohexyl-1,3,4-thiadiazole. This intermediate is then reacted with piperidine-4-carboxylic acid to obtain the final product, this compound.
科学的研究の応用
1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of BTK and has demonstrated efficacy in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, it has also shown activity against other B-cell malignancies such as Waldenstrom's macroglobulinemia and diffuse large B-cell lymphoma.
特性
IUPAC Name |
1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-11(21)20-9-7-12(8-10-20)14(22)17-16-19-18-15(23-16)13-5-3-2-4-6-13/h12-13H,2-10H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYTVPFVPHLDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)

![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)
![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)
![6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)

![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5361633.png)

![4-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5361639.png)
